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ENMD-2076 Tartrate off-target effects in cell lines

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

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Technical Support Center: ENMD-2076 Tartrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **ENMD-2076 Tartrate**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of ENMD-2076, and what are its known off-targets?

A1: ENMD-2076 is a multi-targeted kinase inhibitor. Its primary target is Aurora A kinase, a key regulator of mitosis.[1][2] However, it also exhibits significant inhibitory activity against several other kinases, which are considered its off-target effects. These include Fms-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Src family kinases.[2][3]

Q2: What are the expected phenotypic effects of ENMD-2076 treatment on cancer cell lines?

A2: Due to its inhibition of Aurora A kinase, ENMD-2076 treatment is expected to induce a G2/M phase cell cycle arrest and subsequently lead to apoptosis.[4] Its anti-angiogenic properties, resulting from the inhibition of VEGFRs and FGFRs, can also contribute to its anti-tumor activity.[2] In some preclinical models of triple-negative breast cancer, sensitivity to ENMD-2076 was associated with apoptosis, while resistance was linked to a senescent phenotype.[5]



Q3: At what concentrations should I use ENMD-2076 in my cell-based assays?

A3: The effective concentration of ENMD-2076 can vary significantly depending on the cell line. In vitro studies have shown IC50 values for cell growth inhibition ranging from 0.025 to 0.7 µmol/L across a wide range of human solid tumor and hematopoietic cancer cell lines.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How does the off-target activity of ENMD-2076 contribute to its overall effect?

A4: The off-target activities of ENMD-2076 play a significant role in its anti-cancer effects. The inhibition of kinases like FLT3, VEGFRs, and FGFRs contributes to its anti-angiogenic and anti-proliferative properties, making it a multi-modal therapeutic agent.[2][3] This broad activity profile may be advantageous in overcoming resistance mechanisms that can arise with more selective inhibitors.

Troubleshooting Guide

Q5: I am not observing the expected G2/M arrest in my cell line after ENMD-2076 treatment. What could be the reason?

A5: There are several potential reasons for not observing a G2/M arrest:

- Cell Line Specificity: The sensitivity to Aurora A inhibition can vary between cell lines. Some cell lines may have alternative mechanisms to bypass this cell cycle checkpoint.
- Drug Concentration: The concentration of ENMD-2076 may be too low to effectively inhibit
 Aurora A in your specific cell line. We recommend performing a dose-response experiment.
- Treatment Duration: The duration of treatment may be insufficient for the cells to accumulate in the G2/M phase. A time-course experiment is advisable.
- Drug Integrity: Ensure that the ENMD-2076 tartrate solution is properly prepared and stored to maintain its activity.

Q6: My experimental results with ENMD-2076 are inconsistent. What are the possible causes?

A6: Inconsistent results can stem from several factors:



- Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses to drug treatment. Maintain consistent cell culture practices.
- Drug Preparation: Ensure accurate and consistent preparation of ENMD-2076 stock and working solutions. The tartrate salt has different solubility properties than the free base.
- Assay Variability: The specific assay being used (e.g., proliferation, apoptosis) may have inherent variability. Include appropriate positive and negative controls in every experiment.

Q7: I am observing significant cytotoxicity at very low concentrations of ENMD-2076 in a non-cancerous cell line. Is this expected?

A7: While ENMD-2076 is being developed as a cancer therapeutic, its primary target, Aurora A kinase, is essential for mitosis in all dividing cells. Therefore, some level of cytotoxicity in proliferating non-cancerous cell lines is expected. The off-target effects on other kinases could also contribute to this toxicity. It is crucial to determine the therapeutic window by comparing the cytotoxic effects on cancer cells versus relevant non-cancerous control cells.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of ENMD-2076



Kinase Target	IC50 (nM)
FLT3	1.86
Aurora A	14
Src	23
VEGFR2/KDR	40
PDGFRα	56.4
KDR/VEGFR2	58.2
FGFR2	70.8
FGFR1	92.7
c-Kit	120
Aurora B	350

Data compiled from multiple sources.[1][3][6]

Table 2: Cellular Activity of ENMD-2076 in Various Cancer Cell Lines

Cell Line	Cancer Type	Cellular IC50 (μM)
Wide Range	Various Solid Tumors & Hematopoietic Cancers	0.025 - 0.7

This table represents a range of reported IC50 values.[2]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using Sulforhodamine B (SRB)

 Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.



- Drug Treatment: Treat the cells with a serial dilution of **ENMD-2076 tartrate** for 72 hours. Include a vehicle-only control.
- Cell Fixation: Gently aspirate the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
- Washing: Wash the plates five times with tap water and allow them to air dry completely.
- Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
- Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
- Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.
- Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicletreated control and determine the IC50 value.

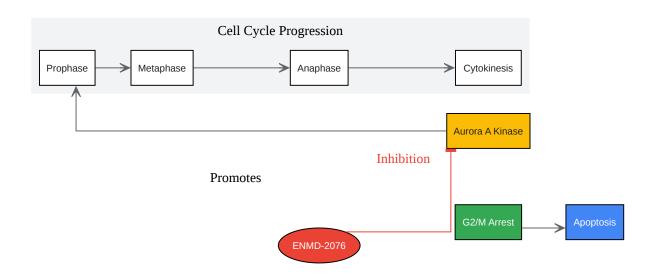
Protocol 2: Western Blot Analysis of Key Signaling Proteins

- Cell Lysis: After treating cells with ENMD-2076 for the desired time, wash the cells with icecold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (20-30 μg) on a 4-20% Tris-glycine gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Aurora A, total Aurora A, phospho-Histone H3, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software.

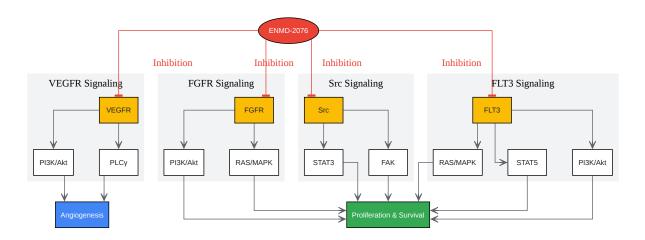
Visualizations



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Caption: On-target effect of ENMD-2076 on the Aurora A kinase pathway.

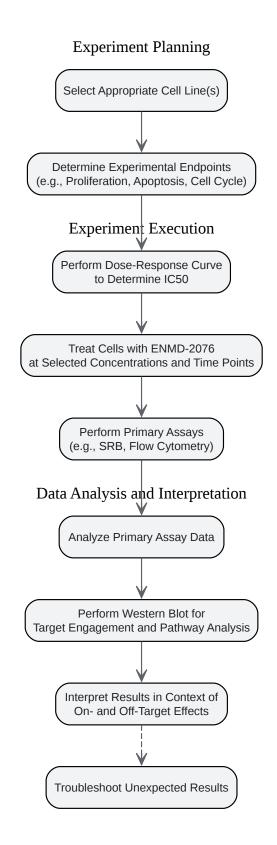




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Caption: Off-target effects of ENMD-2076 on key signaling pathways.





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